An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(trifluoromethyl)pyridine
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3-(trifluoromethyl)pyridine, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes its role as a crucial chemical intermediate.
Core Physicochemical Properties
2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine (B92270) derivative with the chemical formula C₆H₃ClF₃N.[1] It is a colorless to semi-transparent crystalline solid.[1][2] This compound is a key building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[2][3]
A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClF₃N | [1][2] |
| Molecular Weight | 181.54 g/mol | [1][2] |
| CAS Number | 65753-47-1 | [1][2] |
| Appearance | Semi-transparent crystals / Colorless crystalline powder | [1][2] |
| Melting Point | 36-40 °C | [1][2] |
| Boiling Point | 166-168 °C | [1][4] |
| Density | ~1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 180 °F (82.2 °C) | [1][5] |
| Solubility | Soluble in Methanol | [1] |
| pKa (Predicted) | -1.68 ± 0.10 | [1] |
| Storage Temperature | 2-8°C, in a tightly closed container, protected from light | [1][6] |
Applications in Research and Development
2-Chloro-3-(trifluoromethyl)pyridine serves as a vital intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its trifluoromethyl and chloro substituents enhance its reactivity and ability to interact with biological targets.[2]
A primary application is in the preparation of high-affinity TRPV1 (vanilloid receptor 1) antagonists, which are promising candidates for the development of novel analgesics for pain management.[2] It is also a precursor for antiviral and anticancer drugs.[3] In the agrochemical sector, it is used in the synthesis of effective and low-toxicity herbicides and pesticides.[7]
The following diagram illustrates the role of 2-Chloro-3-(trifluoromethyl)pyridine as a key building block in synthetic chemistry.
Experimental Protocols: Synthesis
Several methods for the synthesis of 2-Chloro-3-(trifluoromethyl)pyridine have been reported. A common laboratory-scale protocol involves the chlorination of 3-trifluoromethylpyridine N-oxide.
Synthesis from 3-Trifluoromethylpyridine N-oxide
This method involves the reaction of 3-trifluoromethylpyridine N-oxide with a chlorinating agent, such as phosphorus oxychloride or phosphorus trichloride (B1173362).[1][8]
-
Materials and Equipment:
-
3-Trifluoromethylpyridine N-oxide
-
Phosphorus trichloride (or phosphorus oxychloride)
-
1,2-Dichloroethane (for extraction)
-
Four-necked flask equipped with a stirrer, thermometer, and drying tube
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a four-necked flask, 32.62 g of 3-trifluoromethylpyridine N-oxide and 46.0 g of phosphorus trichloride are added.[1]
-
The reaction mixture is stirred and heated to 105-110°C for 2 hours.[1]
-
The temperature is then raised to 120-125°C, and the reaction is continued for an additional 5 hours.[1]
-
After completion, the reaction mixture is cooled. Excess phosphorus trichloride can be removed by distillation under reduced pressure.[1]
-
The cooled reaction mixture is slowly added to 163.1 g of ice water, ensuring the temperature does not exceed 30°C, and stirred for 1 hour.[1]
-
The product is extracted with 1,2-dichloroethane. The organic layer is separated and washed with water.[1]
-
The solvent is removed from the organic layer using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by distillation or chromatography. Liquid chromatography can be used to analyze the purity of the final product.[1]
-
Safety and Handling
2-Chloro-3-(trifluoromethyl)pyridine is classified as a toxic and corrosive substance.[5][9] It is irritating to the eyes, respiratory system, and skin.[6]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9]
-
Store protected from light.[6]
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]
-
In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
If inhaled: Remove from exposure to fresh air immediately.[6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[5]
-
In all cases of exposure, seek immediate medical attention.[5][6]
-
This guide provides essential information for the safe handling, storage, and use of 2-Chloro-3-(trifluoromethyl)pyridine in a research and development setting. For more detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5][6][9]
References
- 1. 2-Chloro-3-(trifluoromethyl)pyridine CAS#: 65753-47-1 [m.chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. dataintelo.com [dataintelo.com]
- 4. 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 [amp.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cohizon.com [cohizon.com]
- 8. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
